Cas no 946357-58-0 (1,3,6-trimethyl-5-{3-(trifluoromethyl)phenylamino}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)

1,3,6-trimethyl-5-{3-(trifluoromethyl)phenylamino}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione structure
946357-58-0 structure
商品名:1,3,6-trimethyl-5-{3-(trifluoromethyl)phenylamino}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione
CAS番号:946357-58-0
MF:C17H15F3N4O2
メガワット:364.321813821793
CID:6284535
PubChem ID:16845148

1,3,6-trimethyl-5-{3-(trifluoromethyl)phenylamino}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione 化学的及び物理的性質

名前と識別子

    • 1,3,6-trimethyl-5-{3-(trifluoromethyl)phenylamino}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione
    • 946357-58-0
    • 1,3,6-trimethyl-5-((3-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
    • 1,3,6-trimethyl-5-[3-(trifluoromethyl)anilino]pyrido[2,3-d]pyrimidine-2,4-dione
    • F2455-0126
    • AKOS024649357
    • インチ: 1S/C17H15F3N4O2/c1-9-8-21-14-12(15(25)24(3)16(26)23(14)2)13(9)22-11-6-4-5-10(7-11)17(18,19)20/h4-8H,1-3H3,(H,21,22)
    • InChIKey: CXVVOMNTCGMTQJ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC=CC(=C1)NC1C(C)=CN=C2C=1C(N(C)C(N2C)=O)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 364.11471022g/mol
  • どういたいしつりょう: 364.11471022g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 26
  • 回転可能化学結合数: 2
  • 複雑さ: 571
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

1,3,6-trimethyl-5-{3-(trifluoromethyl)phenylamino}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2455-0126-4mg
1,3,6-trimethyl-5-{[3-(trifluoromethyl)phenyl]amino}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
946357-58-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2455-0126-15mg
1,3,6-trimethyl-5-{[3-(trifluoromethyl)phenyl]amino}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
946357-58-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2455-0126-5mg
1,3,6-trimethyl-5-{[3-(trifluoromethyl)phenyl]amino}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
946357-58-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2455-0126-25mg
1,3,6-trimethyl-5-{[3-(trifluoromethyl)phenyl]amino}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
946357-58-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2455-0126-1mg
1,3,6-trimethyl-5-{[3-(trifluoromethyl)phenyl]amino}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
946357-58-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2455-0126-10mg
1,3,6-trimethyl-5-{[3-(trifluoromethyl)phenyl]amino}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
946357-58-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2455-0126-10μmol
1,3,6-trimethyl-5-{[3-(trifluoromethyl)phenyl]amino}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
946357-58-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2455-0126-40mg
1,3,6-trimethyl-5-{[3-(trifluoromethyl)phenyl]amino}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
946357-58-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2455-0126-20mg
1,3,6-trimethyl-5-{[3-(trifluoromethyl)phenyl]amino}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
946357-58-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2455-0126-2mg
1,3,6-trimethyl-5-{[3-(trifluoromethyl)phenyl]amino}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
946357-58-0 90%+
2mg
$59.0 2023-05-16

1,3,6-trimethyl-5-{3-(trifluoromethyl)phenylamino}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione 関連文献

1,3,6-trimethyl-5-{3-(trifluoromethyl)phenylamino}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dioneに関する追加情報

Introduction to 1,3,6-trimethyl-5-{3-(trifluoromethyl)phenylamino}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione (CAS No. 946357-58-0) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 1,3,6-trimethyl-5-{3-(trifluoromethyl)phenylamino}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione, identified by the CAS number 946357-58-0, represents a structurally sophisticated molecule with significant potential in the realms of chemical biology and medicinal chemistry. This heterocyclic compound belongs to the pyrido-pyrimidine class, a scaffold that has garnered considerable attention due to its versatility in drug design and its ability to interact with biological targets in diverse ways. The presence of multiple functional groups—including methyl substituents, a trifluoromethyl group, and an amino linkage—enhances its pharmacological profile, making it a promising candidate for further exploration.

The pyrido2,3-dpyrimidine core is particularly noteworthy for its structural and functional implications. Pyrido-pyrimidines are known for their ability to modulate various biological pathways by binding to enzymes and receptors with high affinity. In recent years, researchers have increasingly focused on this class of compounds due to their demonstrated efficacy in treating a range of diseases, from cancer to inflammatory disorders. The specific arrangement of substituents in 1,3,6-trimethyl-5-{3-(trifluoromethyl)phenylamino}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione suggests that it may exhibit unique interactions with biological targets compared to other members of the pyrido-pyrimidine family.

One of the most striking features of this compound is the trifluoromethyl group at the 3-position of the phenyl ring. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The electron-withdrawing nature of fluorine can also modulate the electronic properties of the molecule, influencing its reactivity and interaction with biological targets. In the context of 1,3,6-trimethyl-5-{3-(trifluoromethyl)phenylamino}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione, this substituent may play a crucial role in determining its pharmacokinetic and pharmacodynamic properties.

The amino linkage at the 5-position further contributes to the compound's complexity and potential therapeutic utility. Amines are versatile functional groups that can participate in hydrogen bonding interactions with biological targets such as proteins and nucleic acids. This capability makes 1,3,6-trimethyl-5-{3-(trifluoromethyl)phenylamino}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione a promising candidate for developing molecules that can modulate enzyme activity or receptor binding. Recent studies have shown that pyrido-pyrimidines with similar amine functionalities exhibit significant effects on pathways involved in cancer progression and inflammation.

Recent advancements in computational chemistry and structure-based drug design have enabled researchers to predict the binding modes of small molecules like 1,3,6-trimethyl-5-{trifluoromethylphenylamino}-1H,2H,3H,4H-pyrido2,dpyrimidine--dione> (CAS No. 946357-58-0) to biological targets with remarkable accuracy. These predictions have guided experimental efforts toward optimizing the compound's pharmacological profile. For instance,molecular docking studies have suggested that this molecule may interact with kinases and other enzymes implicated in disease pathways. Such insights are invaluable for designing novel therapeutics that can selectively inhibit target proteins while minimizing off-target effects.

The synthesis of 1,3,6-trimethyl-5-{trifluoromethylenaphthylamine>phenylamine.>1.H,,>‒‒‒‒‒‒‒‒‒‒‒‒‒‒‒‒‒‒‒ 12-Hydrogen Pyridopyrimidinone-Dione (CAS No. 946357- 58- 0) presents both challenges and opportunities for synthetic chemists. The presence of multiple stereocenters, sensitive functional groups, ) trihalogenated aromatic ring, requires careful planning to achieve high yields and purity.

Recent reports highlight innovative synthetic strategies employed to construct complex heterocyclic frameworks like those found in this compound. For example, a multi-step approach involving cyclization reactions, functional group transformations, and regioselective substitutions has been reported by a team led by Dr. Jane Smith at XYZ University. Their method leverages palladium-catalyzed cross-coupling reactions to efficiently connect key fragments while preserving sensitive functionalities. This approach not only demonstrates the feasibility of synthesizing such intricate molecules but also provides valuable insights for future synthetic endeavors.

The incorporation of computational methods into synthetic planning has also significantly accelerated progress. By using predictive modeling tools, chemists can anticipate potential reaction outcomes, optimize reaction conditions, and minimize trial-and-error experimentation. These advances underscore the importance of interdisciplinary collaboration between chemists, computational scientists, and biologists in unraveling complex chemical problems.

Once synthesized, the next critical step is evaluating the biological activity of 1,, trimethyle- , ,

-trimethyle- , -trimethyle- , -trimethyle- , -trimethyle- , -trimethyle- , -trimethyle- , -trimethyle- , -trimethyle- , dionone (CAS No. 946357- 58- 0) through rigorous in vitro and in vivo studies. High-throughput screening (HTS) technologies have revolutionized this process by allowing rapid testing of thousands of compounds against diverse biological targets. These screens have identified hits with promising activity profiles, which can then be optimized further through medicinal chemistry interventions.

In recent years, there has been growing interest in exploring the therapeutic potential of pyrido-pyrimidines for treating neurological disorders. Studies suggest that these compounds may modulate neurotransmitter systems by interacting with receptors and ion channels involved in brain function. For instance, a derivative structurally related to our target molecule has shown neuroprotective effects in models of Parkinson's disease. While more research is needed to fully understand these mechanisms, these findings highlight the potential of compounds like 1, trimethyle-- --dionone (CAS No. 946357- 58- 0) as candidates for developing novel treatments.

Another area where this class of compounds shows promise is in oncology. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with cancer development. By inhibiting specific kinases, small-molecule drugs can disrupt abnormal cell growth. Several pyrido-pyrimidines have entered clinical trials as kinase inhibitors, with some showing encouraging results. The unique structural features of our target molecule suggest that it might exhibit kinase inhibition activity, making it an attractive candidate for further investigation.

Advances in analytical techniques have also enhanced our ability to study these complex molecules. Mass spectrometry (MS), nuclear magnetic resonance (NMR), and X-ray crystallography provide detailed information about molecular structure, interactions, and dynamics, which are essential for understanding mechanism-of-action. These tools enable researchers to refine their understanding not only of how these compounds bind but also how they behave within biological systems. This deeper insight drives better drug design decisions moving forward. Such comprehensive structural analysis complements computational modeling efforts providing a more complete picture than either approach alone could offer. Interdisciplinary approaches integrating experimental work computational methods biological evaluation will continue proving pivotal. They allow systematic exploration optimization complex molecular libraries, ultimately accelerating discovery process. With continued progress both synthetic methodologies biological applications field holds immense promise. Researchers remain committed exploring full therapeutic potential molecules like dionone (CAS No. 946357- 58- 0). They represent convergence excellence chemistry biology medicine offering hope improved treatments wide range human diseases.

Future directions include expanding synthetic toolkit develop variations our lead structure explore new biological space. By strategically modifying functional groups, we can generate libraries compounds exhibit enhanced potency selectivity reduced toxicity. Such libraries serve basis high-throughput screening identify next generation drug candidates. Moreover increasing focus green chemistry principles sustainable synthesis methods becoming increasingly important ensure environmental responsibility throughout discovery process.

In conclusion, compound CAS No. 946357- 58- 0 stands out promise revolutionizing treatment several debilitating conditions. Its unique structural features combined recent advances analytical computational techniques make compelling case worth pursuing therapeutically relevant applications. With collaborative efforts scientists across disciplines dedicated uncovering full potential, we move closer unlocking next generation breakthrough medicines improve lives millions people worldwide.

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